Pentacosane-1,4-diol
Description
Pentacosane-1,4-diol is a long-chain aliphatic diol with a 25-carbon backbone and hydroxyl groups at positions 1 and 3. For the purpose of this analysis, comparisons will focus on structurally similar diols referenced in the evidence, including aliphatic, aromatic, and alkyne-containing diols. These compounds share functional similarities but differ in chain length, branching, and substituents, leading to distinct physicochemical and biological properties.
Properties
CAS No. |
102787-05-3 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.689 |
IUPAC Name |
pentacosane-1,4-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(27)23-21-24-26/h25-27H,2-24H2,1H3 |
InChI Key |
LUBFRLWGFJEAGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Diversity
The following table summarizes key diols from the evidence, highlighting structural differences and applications:
Key Comparative Insights
Aromatic Diols: Electronic Properties
- Benzene-1,4-diol derivatives : Substitution patterns (e.g., bromo or methyl groups) influence electronic energy profiles. Force field studies show that linear derivatives (e.g., BD12, BD13) correlate well with quantum mechanical energies, whereas branched analogs (e.g., TPA, DPNA) exhibit weak correlations due to complex electronic interactions .
Monoterpene-Derived Diols: Metabolic Pathways
- trans-para-2-Menthene-1,4-diol : As a lipophilic compound, it is rapidly absorbed and metabolized via oxidation and conjugation, akin to flavoring agents in the CG 6, 8, and 31 categories .
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